1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Beschreibung
This compound features a pyrrolidine core substituted with a 3,4-dihydroisoquinoline moiety and a 3-(trifluoromethyl)phenyl ethanone group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dihydroisoquinoline-pyrrolidine scaffold may confer affinity for central nervous system (CNS) targets, such as receptors or enzymes involved in neurotransmitter regulation .
Eigenschaften
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c23-22(24,25)19-7-3-4-16(12-19)13-21(28)27-11-9-20(15-27)26-10-8-17-5-1-2-6-18(17)14-26/h1-7,12,20H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHONLXVYZZRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can be achieved through a multistep organic synthesis process. The starting materials often include 3,4-dihydroisoquinoline, pyrrolidine, and 3-(trifluoromethyl)benzaldehyde. The key steps typically involve:
Formation of Dihydroisoquinolinyl Intermediate: : This is achieved by reacting 3,4-dihydroisoquinoline with a suitable electrophile under mild conditions.
Coupling Reaction: : The dihydroisoquinolinyl intermediate is then coupled with pyrrolidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the corresponding pyrrolidinyl derivative.
Final Product Formation: : The pyrrolidinyl intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under catalytic conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, methods may include optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents used.
Reduction: : Reduction reactions can lead to the formation of reduced forms, which may alter its biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be substituted by other functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Conditions involving nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Formation of substituted analogs with varied functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications due to its unique structure:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a pharmacological agent due to its interactions with biological targets.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: : Utilized in the development of novel materials, such as polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects: 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone likely interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group may enhance its binding affinity and selectivity.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibitors of key enzymes involved in disease pathways.
Receptors: : May act on specific receptors in the nervous system or immune system.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:
Key Observations:
Trifluoromethyl vs. Sulfonyl Groups : The target compound’s trifluoromethyl group offers superior metabolic stability compared to sulfonyl-containing analogs (e.g., the triazole derivative in ), which may degrade faster due to esterase susceptibility.
Polar vs. Lipophilic Substituents: The hydroxyl group in 1-(3-hydroxyphenyl)-2-(phenethylamino)ethanone limits its CNS penetration compared to the target compound’s trifluoromethyl group, which balances lipophilicity and electronegativity.
Computational and Experimental Insights
- Docking Studies : Glide docking (as described in ) predicts that the target compound’s flexible pyrrolidine linker and aromatic groups may occupy hydrophobic pockets in kinase or GPCR binding sites. This contrasts with rigid triazole derivatives, which show narrower binding mode diversity .
- Synthetic Feasibility : The synthesis of the target compound likely requires multi-step alkylation and coupling reactions, similar to the triazole derivative’s preparation (e.g., α-halogenated ketone alkylation in ).
Biologische Aktivität
The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.561 g/mol. The structure features a dihydroisoquinoline moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. These structural components contribute to the compound's unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.561 g/mol |
| Purity | ≥ 95% |
| CAS Number | 610764-96-0 |
Research indicates that the biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Notably, it has been studied for its potential as a histamine H3 receptor antagonist , which can modulate neurotransmitter release and influence physiological processes such as cognition and appetite regulation.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can selectively bind to histamine receptors, suggesting therapeutic applications in cognitive disorders and obesity management. The binding affinity and selectivity are critical parameters that have been evaluated using various receptor assays.
Pharmacological Effects
The pharmacological effects of the compound have been explored in several studies:
- Cognitive Enhancement : The antagonistic action at histamine H3 receptors may enhance cognitive function by increasing neurotransmitter availability in the brain.
- Anti-obesity Effects : By modulating appetite-related pathways, the compound shows promise in obesity treatment strategies.
Case Studies and Research Findings
A recent study evaluated several derivatives of similar compounds for their biological activity. The findings indicated that modifications in the molecular structure significantly influenced the binding affinity to histamine receptors. For instance, compounds with increased lipophilicity exhibited enhanced receptor interaction, leading to improved pharmacological profiles .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and Friedel-Crafts acylation. For example, α-halogenated ketones can react with heterocyclic amines (e.g., pyrrolidine derivatives) in ethanol under reflux, using catalysts like piperidine to facilitate cyclization . The trifluoromethylphenyl group may be introduced via electrophilic aromatic substitution or cross-coupling reactions. Reaction optimization often includes solvent choice (e.g., anhydrous ethanol) and temperature control to improve yield and purity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer : Structural elucidation employs:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm connectivity of the pyrrolidine, dihydroisoquinoline, and trifluoromethylphenyl moieties.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry and confirm solid-state conformation, as demonstrated in analogous compounds with spirocyclic or fused heterocycles .
- IR spectroscopy to identify carbonyl (C=O) and aromatic C-F stretches .
Q. How are preliminary biological activities of this compound assessed?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
- Cellular viability assays (e.g., MTT or ATP-based assays) in cancer or microbial models, given the compound's heterocyclic and fluorinated motifs .
- In vitro metabolic stability tests using liver microsomes to estimate pharmacokinetic profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Systematic optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while reduced reaction temperatures minimize decomposition .
- In-line analytics (e.g., HPLC-MS) to monitor reaction progress and identify byproducts .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Solutions include:
- Dose-response validation across multiple replicates.
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays).
- Structural analogs (e.g., replacing the trifluoromethyl group with Cl or Br) to probe SAR trends .
Q. What computational strategies predict the compound’s target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular docking (AutoDock, Glide) to model binding poses in protein active sites, leveraging crystallographic data from related dihydroisoquinoline derivatives .
- QSAR models to correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity.
- ADMET prediction tools (e.g., SwissADME) to estimate solubility, permeability, and CYP450 interactions .
Q. What methodologies assess metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays (human or rodent) incubated with NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- Stable isotope labeling to track metabolic fate of specific moieties (e.g., pyrrolidine vs. trifluoromethylphenyl).
- Forced degradation studies under acidic, basic, and oxidative conditions to evaluate stability .
Data Contradiction Analysis
- Example : Conflicting enzyme inhibition data may stem from assay interference (e.g., compound aggregation or fluorescence quenching). Mitigation includes:
- Dynamic light scattering (DLS) to detect aggregates.
- Counter-screens (e.g., detergent-based assays) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
